BPN14770 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) within specific cell types in the brain. [] By inhibiting PDE4D, BPN14770 increases intracellular cAMP levels, which can modulate various signaling pathways crucial for memory and learning.
Research suggests that BPN14770 may have therapeutic potential for Alzheimer's disease (AD). Studies in animal models of AD have shown that BPN14770 treatment improved memory performance and protected against neuronal loss induced by amyloid beta (Aβ) plaques, a hallmark of AD pathology. [, ] These findings warrant further investigation into the efficacy and safety of BPN14770 in clinical trials for AD patients.
Beyond AD, BPN14770 is being explored for its potential benefits in other neurodegenerative diseases, including Parkinson's disease and Huntington's disease. [, ] However, these applications are currently in pre-clinical stages, and further research is needed to determine their therapeutic viability.
Zatolmilast is a small molecule compound classified as a phosphodiesterase 4 inhibitor, specifically targeting the enzyme 3',5'-cyclic-AMP phosphodiesterase 4D. Its chemical formula is C21H15ClF3NO2, and it has a molecular weight of approximately 405.8 g/mol . Zatolmilast is also known by its developmental code BPN-14770 and is being investigated primarily for its potential therapeutic effects in cognitive disorders, including Fragile X syndrome and Alzheimer's disease .
Zatolmilast acts by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby increasing intracellular levels of this second messenger. This action can modulate various physiological processes, including inflammation and neurotransmission. The compound's mechanism involves binding to the active site of the phosphodiesterase enzyme, preventing it from degrading cAMP .
The biological activity of zatolmilast has been demonstrated in several studies. It exhibits anti-inflammatory properties and has shown efficacy in models of neurodegenerative diseases. Specifically, zatolmilast has been noted for its ability to improve cognitive function in preclinical models and is currently undergoing clinical trials for conditions such as Fragile X syndrome and Alzheimer's disease . Its pharmacokinetic profile indicates a longer half-life compared to other similar compounds, which may enhance its therapeutic potential .
Zatolmilast is primarily being studied for its applications in treating cognitive impairments associated with neurodevelopmental disorders like Fragile X syndrome. Additionally, it is being explored for potential use in Alzheimer's disease therapy due to its ability to enhance cAMP signaling pathways, which are crucial for synaptic plasticity and memory . The compound has received Fast Track designation from the U.S. FDA for its use in Fragile X syndrome, highlighting its significance in addressing unmet medical needs .
Research indicates that zatolmilast interacts selectively with the phosphodiesterase 4D enzyme, showing minimal off-target effects compared to other compounds in its class. Studies have demonstrated that zatolmilast does not significantly affect other phosphodiesterase isoforms or major drug-metabolizing enzymes, suggesting a favorable interaction profile that could minimize adverse effects during treatment .
Zatolmilast shares similarities with several other phosphodiesterase inhibitors but stands out due to its selectivity for phosphodiesterase 4D and its unique chemical structure. Below is a comparison with other notable compounds:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Roflumilast | C17H18ClN3O3 | Phosphodiesterase 4 inhibitor | Approved for COPD; broader PDE inhibition |
Sildenafil | C22H30N6O4S | Phosphodiesterase 5 inhibitor | Used for erectile dysfunction; selective |
Theophylline | C7H8N4O2 | Non-selective phosphodiesterase inhibitor | Bronchodilator; less specific action |
Cilostazol | C20H27N3O5S | Phosphodiesterase 3 inhibitor | Used for claudication; different PDE target |
Zatolmilast's specificity towards phosphodiesterase 4D allows it to potentially provide therapeutic benefits with reduced side effects compared to more generalized inhibitors like roflumilast or theophylline .
The triazine core of zatolmilast serves as the structural foundation for PDE4D inhibition, with systematic modifications to the Ar1 and Ar2 substituents dictating potency and selectivity. Primary alcohol derivatives at the Ar1 position exhibited superior PDE4D binding affinity compared to amide or ether variants, as evidenced by a 3000-fold potency range across 15 analogs [2]. For instance, replacing a methylene linker with an amine group increased inhibitory activity against PDE4D7-S129D (activated dimer) from an IC50 of 1018 nM to 7.8 nM while maintaining >200-fold selectivity over PDE4B1-S133D [2].
Key SAR findings include:
These modifications culminated in zatolmilast’s distinctive pharmacological profile, combining high PDE4D selectivity (Table 1) with reduced emetic potential compared to non-selective PDE4 inhibitors like rolipram [2].
Table 1: Selectivity Profile of Zatolmilast Across PDE4 Isoforms
Enzyme Form | IC50 (nM) | Selectivity vs. PDE4B1 |
---|---|---|
PDE4D7-S129D (Activated) | 7.8 ± 1.8 | 258-fold |
PDE4D7-S129 (Basal) | 1018 ± 239 | N/A |
PDE4B1-S133D (Activated) | 2013 ± 256 | Reference |
Zatolmilast’s allosteric inhibition mechanism relies on simultaneous engagement of the catalytic domain and UCR2 regulatory region. X-ray crystallography reveals two critical interaction networks:
Molecular dynamics simulations demonstrate that UCR2 closure over the catalytic domain induces negative cooperativity between PDE4D’s dimeric subunits. Zatolmilast binding to one subunit reduces the catalytic activity (Kcat) of the partner subunit by 40%, explaining its partial inhibition (Imax = 90%) compared to full inhibitors like apremilast (Imax = 100%) [2]. This dual-site modulation enables precise control over cyclic AMP hydrolysis without complete enzymatic shutdown.
The zatolmilast development team exploited evolutionary divergences in PDE4D’s allosteric pocket between rodents and primates. Key optimizations included:
These optimizations overcame historical challenges in translating PDE4D inhibitors from rodent models to primates, as evidenced by zatolmilast’s success in improving novel object recognition (NOR) performance in cynomolgus monkeys at plasma concentrations ≥153 ng/mL [2].